molecular formula CaH4N2O6S2 B079793 Calcium sulfamate CAS No. 13770-92-8

Calcium sulfamate

Cat. No.: B079793
CAS No.: 13770-92-8
M. Wt: 232.3 g/mol
InChI Key: RSIPQRDGPVEGLE-UHFFFAOYSA-L
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Description

Calcium sulfamate is an inorganic compound with the chemical formula ( \text{Ca(NH}_2\text{SO}_3\text{)}_2 ). It is a white crystalline solid that is soluble in water. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium sulfamate can be synthesized by reacting calcium carbonate with sulfamic acid. The reaction proceeds as follows: [ \text{CaCO}_3 + 2\text{NH}_2\text{SO}_3\text{H} \rightarrow \text{Ca(NH}_2\text{SO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is typically carried out in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of this compound involves the same reaction but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Calcium sulfamate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with other compounds to form different sulfamates.

    Hydrolysis: In the presence of water, it can hydrolyze to form sulfamic acid and calcium hydroxide.

Common Reagents and Conditions:

Major Products Formed:

    Sulfamic Acid: Formed during hydrolysis.

    Various Sulfamates: Formed during substitution reactions.

Scientific Research Applications

Calcium sulfamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfamates and sulfamides.

    Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Used in the production of flame retardants, herbicides, and other industrial chemicals

Mechanism of Action

The mechanism by which calcium sulfamate exerts its effects involves its ability to form stable complexes with various molecules. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes by binding to key functional groups in biomolecules .

Comparison with Similar Compounds

    Sulfamic Acid: A precursor to calcium sulfamate, used in similar applications.

    Ammonium Sulfamate: Another sulfamate compound with similar properties and uses.

    Sodium Sulfamate: Used in industrial applications, particularly in the production of herbicides.

Uniqueness: this compound is unique due to its ability to form stable complexes with calcium ions, which can enhance its reactivity and stability in various applications. This property makes it particularly useful in industrial and scientific research settings .

Properties

IUPAC Name

calcium;disulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPQRDGPVEGLE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaH4N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Sulfamic acid, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13770-92-8
Record name Calcium sulfamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamic acid, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name CALCIUM SULFAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815BN2AP3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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